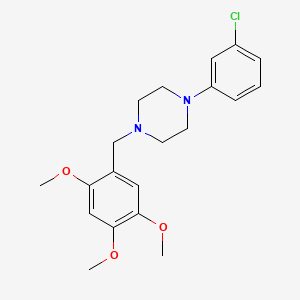
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Descripción general
Descripción
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine class of compounds. TFMPP has been used in scientific research to investigate its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. Activation of these receptors leads to an increase in serotonin signaling, which can have a variety of effects on the brain and behavior. The exact mechanism of action of 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of downstream signaling pathways. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to induce anxiety-like behavior in animal models, suggesting that it may play a role in the regulation of mood and emotion. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have effects on appetite, body temperature, and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has a well-defined mechanism of action and has been extensively studied in animal models. However, 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has several limitations. It has a relatively short half-life, meaning that its effects are short-lived and may require frequent dosing. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has limited selectivity for serotonin receptors, meaning that it may have off-target effects on other neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the role of 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the regulation of mood and emotion. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to induce anxiety-like behavior in animal models, suggesting that it may play a role in the development of anxiety disorders. Another area of interest is the development of more selective serotonin receptor agonists, which may have fewer off-target effects and may be more effective in treating mood disorders. Finally, there is interest in the development of novel psychoactive compounds that target other neurotransmitter systems, such as the dopamine and glutamate systems.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to investigate its mechanism of action and biochemical and physiological effects. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have anxiogenic effects, meaning that it can induce anxiety-like behavior in animal models. 1-(3-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in studies investigating the role of serotonin receptors in anxiety and depression, as well as in studies investigating the effects of psychoactive drugs on behavior.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-24-18-13-20(26-3)19(25-2)11-15(18)14-22-7-9-23(10-8-22)17-6-4-5-16(21)12-17/h4-6,11-13H,7-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPTOGRYGYAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-{3-[(4-bromophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3742606.png)
![N-{4-[({3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3742610.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3742624.png)


![1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B3742651.png)
![2-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742664.png)





![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)
